![molecular formula C20H28N2O2 B13823455 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core The presence of the tert-butyl groups and the chiral centers in the oxazoline rings contribute to its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with chiral oxazoline precursors. One common method includes the use of 1,3-dibromobenzene as the starting material, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydrooxazoles.
Substitution: The benzene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Employed in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The oxazoline rings provide a chiral environment that can influence the stereochemistry of reactions. The tert-butyl groups enhance the steric hindrance, which can improve the selectivity of catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the type of asymmetric reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(oxazolinyl)benzene: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound , with similar but opposite chiral properties.
1,3-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups, affecting its steric and electronic characteristics.
Uniqueness
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of both chiral oxazoline rings and bulky tert-butyl groups. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis and chiral recognition applications .
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3 |
InChI-Schlüssel |
KFPRVQMSDHGRIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


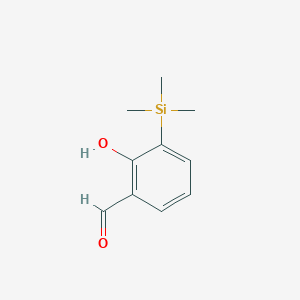

![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)


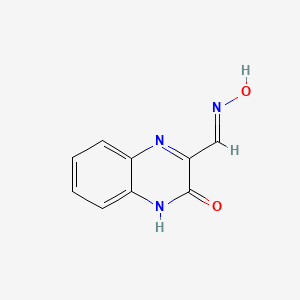
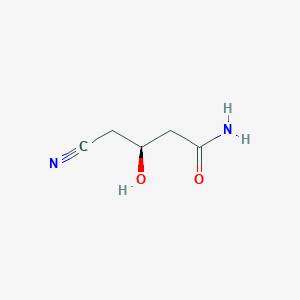
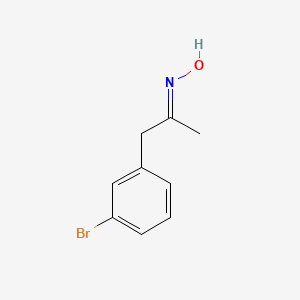
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
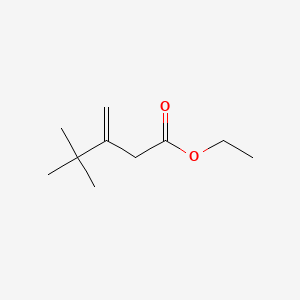

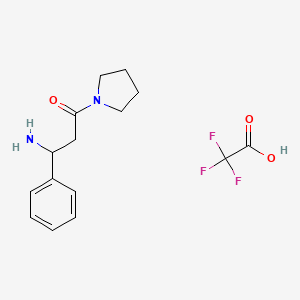
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)

